1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

Description

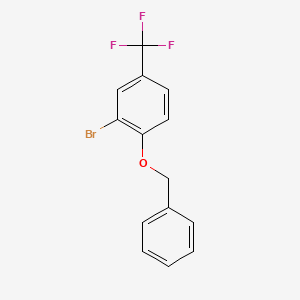

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene (CAS: 200956-32-7) is a halogenated aromatic compound with the molecular formula C₁₄H₁₀BrF₃O and a molecular weight of 331.13 g/mol . It features a benzyloxy group (-OCH₂C₆H₅) at position 1, a bromine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4 on the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in cross-coupling reactions .

Propriétés

IUPAC Name |

2-bromo-1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGCXRMJHAZXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596206 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-32-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution Reactions

One of the most common methods for synthesizing this compound is through nucleophilic substitution reactions, where a benzyloxy group is introduced into a brominated aromatic system.

Reagents : The synthesis often involves the use of 2-bromo-4-trifluoromethylphenol as a starting material.

Procedure : The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic attack on the aromatic ring.

Solvent : Common solvents include dimethylformamide (DMF) or toluene, which help dissolve reactants and promote reaction kinetics.

Yield : This method can yield significant amounts of product, often exceeding 70% under optimized conditions.

Copper-Catalyzed Trifluoromethylation

Another effective method involves copper-catalyzed trifluoromethylation of phenolic compounds.

Reagents : This method typically employs copper(I) iodide as a catalyst and Togni's reagent for introducing the trifluoromethyl group.

Procedure : The reaction is conducted in anhydrous DMF under an inert atmosphere (argon or nitrogen) to prevent moisture interference.

Yield : Reports indicate yields around 54% for this reaction, depending on the specific conditions used.

Iron(II/III) Chloride-Catalyzed Etherification

This method utilizes iron(II/III) chloride as a catalyst for etherification reactions.

Reagents : The process involves using benzyloxyethyl derivatives and bromo-substituted phenols.

Procedure : The reaction is performed at elevated temperatures (around 80°C) for extended periods (up to 12 hours), allowing for complete conversion.

Yield : Yields can vary but are generally reported around 53%, highlighting the efficiency of this method.

The following table summarizes the different preparation methods, their conditions, and yields:

| Method | Catalyst/Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Potassium carbonate | DMF/Toluene | Reflux | >70 |

| Copper-Catalyzed Trifluoromethylation | CuI, Togni's reagent | Anhydrous DMF | Room Temp | ~54 |

| Iron(II/III) Chloride-Catalyzed Etherification | FeCl₂/FeCl₃ | Propylene carbonate | 80°C | ~53 |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid.

Applications De Recherche Scientifique

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene depends on its specific application. In general, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the benzyloxy and bromine groups can participate in various chemical interactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene (CAS: 1314987-55-7)

- Molecular formula : C₁₄H₁₀BrF₃O (same as the target compound).

- Key difference : The bromine and trifluoromethyl groups are swapped (Br at position 4, -CF₃ at position 1).

- The bromine at position 4 may sterically hinder reactions at the para position.

1-(Benzyloxy)-4-(trifluoromethyl)benzene

- Molecular formula : C₁₄H₁₁F₃O.

- Key difference : Lacks the bromine atom at position 2.

- Impact: Absence of bromine reduces molecular weight (288.23 g/mol) and simplifies synthetic routes (e.g., direct etherification with benzyl alcohol yields 66% ). Limited utility in Suzuki-Miyaura coupling due to the lack of a halogen substituent.

Functional Group Variations

1-(Benzyloxy)-4-methoxy-2-(trifluoromethyl)benzene (CAS: 909032-73-1)

- Molecular formula : C₁₅H₁₃F₃O₂.

- Key difference : Bromine replaced by methoxy (-OCH₃).

- Impact :

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)

- Molecular formula : C₇H₃BrClF₃O.

- Key difference : Benzyloxy group replaced by trifluoromethoxy (-OCF₃) and additional chlorine at position 2.

- Impact :

Reactivity in Cross-Coupling Reactions

- Target Compound : Bromine at position 2 enables Suzuki-Miyaura coupling, as seen in analogs like 1-bromo-2-nitro-4-(trifluoromethyl)benzene (used in Buchwald-Hartwig amination ).

- Non-Halogenated Analogs: Lacking bromine (e.g., 1-(benzyloxy)-4-methoxy-2-(trifluoromethyl)benzene) are unsuitable for metal-catalyzed cross-couplings .

- Chlorinated Analogs : Chlorine in 1-bromo-2-chloro-4-(trifluoromethoxy)benzene allows sequential functionalization but requires careful optimization .

Activité Biologique

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Structural Overview

The compound this compound possesses a trifluoromethyl group, a bromine atom, and a benzyloxy functional group, which contribute to its lipophilicity and reactivity. These features enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

- Reactivity : The presence of the bromine atom and trifluoromethyl group enhances the compound's reactivity, allowing it to interact with various enzymes and proteins. This can lead to modulation of enzymatic activity and influence metabolic pathways.

- Cellular Interaction : Studies indicate that this compound can alter cell signaling pathways and gene expression, particularly those involved in oxidative stress responses. Such interactions can lead to changes in cellular metabolism and energy production.

- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and breakdown. This metabolic pathway is crucial for understanding its pharmacokinetics and potential toxicity.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:

- Enzyme Interaction : The compound has been shown to bind to active sites on various enzymes, leading to either inhibition or activation depending on the context. For example, it can inhibit certain kinases by occupying their ATP-binding sites .

- Gene Expression Modulation : It influences the expression of genes associated with stress responses, potentially enhancing cellular resilience against oxidative damage.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Interaction

In a laboratory setting, this compound was tested for its ability to inhibit cytochrome P450 enzymes. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in drug metabolism modulation.

Case Study 2: Cellular Effects

Another study focused on the compound's effects on cancer cell lines. It was found that treatment with varying concentrations led to altered cell proliferation rates, indicating potential as an anti-cancer agent through modulation of key signaling pathways.

Toxicological Considerations

While the compound shows promise for therapeutic applications, it is crucial to consider its toxicity profile. Higher doses have been associated with oxidative stress and cellular damage in animal models, highlighting the need for careful dosage management in potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene?

- Methodology :

- Step 1 : Start with a benzene derivative containing a trifluoromethyl group. Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) and an aprotic solvent (DMF or DMSO) .

- Step 2 : Brominate the ortho position using a brominating agent (e.g., N-bromosuccinimide, NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with Br₂/FeBr₃, depending on the electronic effects of existing substituents .

- Purification : Use flash column chromatography (FCC) with hexane/ethyl acetate gradients or recrystallization from ethanol to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify benzyloxy protons (δ ~4.9–5.1 ppm) and aromatic protons influenced by electron-withdrawing groups (trifluoromethyl: δ ~7.5–8.0 ppm). The bromo substituent deshields adjacent protons .

- ¹⁹F NMR : Confirm trifluoromethyl signals (δ ~-60 to -65 ppm) and absence of fluorine in unintended positions .

- HRMS : Validate molecular formula (C₁₄H₁₀BrF₃O) with high-resolution mass accuracy (±0.001 Da) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insights :

- The trifluoromethyl group is strongly electron-withdrawing, polarizing the aromatic ring and activating the bromo substituent for oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄). This accelerates coupling but may reduce regioselectivity due to competing pathways .

- Optimization : Use ligands (e.g., SPhos) to stabilize the Pd center and reduce steric hindrance. Solvent systems (toluene/ethanol) and bases (K₃PO₄) improve yields .

Q. What strategies mitigate steric hindrance during functionalization at the bromo position?

- Experimental Design :

- Ligand Selection : Bulky ligands (e.g., XPhos) enhance selectivity by directing coupling to the bromo site .

- Temperature Control : Lower reaction temperatures (50–80°C) minimize side reactions from competing substituents .

- Solvent Effects : Polar aprotic solvents (DMAc) improve solubility of sterically hindered intermediates .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 to model charge distribution and Fukui indices. The trifluoromethyl group directs electrophiles to the meta position, while the benzyloxy group activates the para position, creating competing regiochemical outcomes .

- Validation : Compare computational predictions with experimental halogenation (e.g., iodination) outcomes .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki couplings: How to address inconsistencies?

- Root Cause Analysis :

- Catalyst Loading : Higher Pd concentrations (5 mol%) may improve yields but risk side reactions (e.g., homocoupling). Compare studies using 1–2 mol% Pd .

- Base/Solvent Systems : K₂CO₃ in DMF may hydrolyze sensitive intermediates, whereas K₃PO₄ in toluene/ethanol enhances stability .

- Quality Control : Ensure anhydrous conditions and degassed solvents to prevent catalyst deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.